molecular formula C7H12F2N4 B1476304 1-(2-Azidoethyl)-4,4-difluoropiperidine CAS No. 2024278-93-9

1-(2-Azidoethyl)-4,4-difluoropiperidine

Cat. No.: B1476304
CAS No.: 2024278-93-9
M. Wt: 190.19 g/mol
InChI Key: KVRNRPWABOPYEZ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C7H12F2N4 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

1-(2-Azidoethyl)-4,4-difluoropiperidine is a compound that serves as a versatile intermediate in the synthesis of complex fluorinated piperidines, which are of significant interest in medicinal chemistry due to their potential pharmacological properties. The incorporation of difluoro groups into piperidine scaffolds enhances their metabolic stability, lipophilicity, and ability to interact with biological targets, making them valuable in the development of new therapeutic agents.

  • Synthesis of Fluorinated Piperidines : Research has demonstrated various methodologies for synthesizing 4-substituted 3,3-difluoropiperidines, utilizing this compound as a key precursor. These methods involve the addition of ethyl bromodifluoroacetate to acrylonitriles followed by several steps including borane reduction, lactamization, and reduction of the lactam to produce N-protected difluoroisonipecotic acid, a fluorinated gamma-amino acid, and other fluorinated piperidine derivatives with potential as building blocks in medicinal chemistry (Surmont et al., 2010).

  • Gamma-Secretase Modulators : Difluoropiperidine acetic acids, synthesized from derivatives like this compound, have been identified as modulators of gamma-secretase, an enzyme complex critical in the development of Alzheimer's disease. These compounds have shown efficacy in selectively lowering Abeta42 levels in vivo, highlighting their potential for therapeutic application in neurodegenerative diseases (Stanton et al., 2010).

Chemical Transformations and Click Chemistry

  • Continuous Flow Carboxylation : A continuous flow process for the carboxylation of N-Boc-4,4-difluoropiperidine, which could be derived from this compound, was developed to support medicinal chemistry research programs. This process facilitated the safe and scalable preparation of carboxylic acid derivatives, demonstrating the utility of flow chemistry in the efficient synthesis of complex molecules (Kestemont et al., 2021).

  • Peptidotriazoles via Click Chemistry : The azido group in this compound can potentially be utilized in click chemistry applications, such as the copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to form peptidotriazoles. This reaction is significant in the synthesis of diversified triazole-containing peptides, offering a straightforward method for incorporating triazole linkages into peptide chains or side chains, thereby enhancing their structural complexity and functional diversity (Tornøe et al., 2002).

Properties

IUPAC Name

1-(2-azidoethyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N4/c8-7(9)1-4-13(5-2-7)6-3-11-12-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRNRPWABOPYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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